molecular formula C15H23BO3 B8209215 2-Ethoxy-4-methylphenylboronic acid pinacol ester

2-Ethoxy-4-methylphenylboronic acid pinacol ester

Cat. No.: B8209215
M. Wt: 262.15 g/mol
InChI Key: MHZHRRQWYQHSQA-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its molecular formula C15H23BO3 and a molecular weight of 262.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-methylphenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, boronic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxy-4-methylphenylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and drug delivery systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.

    Industry: The compound is employed in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methylphenylboronic acid pinacol ester primarily involves its role as a boron source in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-methylphenylboronic acid pinacol ester is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. Its ethoxy and methyl groups influence the electronic properties of the boron center, making it particularly suitable for certain cross-coupling reactions compared to other boronic esters .

Properties

IUPAC Name

2-(2-ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-7-17-13-10-11(2)8-9-12(13)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZHRRQWYQHSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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